molecular formula C18H22O2 B12419575 Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)

Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)

Cat. No.: B12419575
M. Wt: 276.4 g/mol
InChI Key: PBBGSZCBWVPOOL-WQNCLESNSA-N
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Description

(Rac)-Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) is a deuterated form of hexestrol, a synthetic estrogen. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms of action due to their stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Hexestrol-d6 typically involves the deuteration of hexestrol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.

Industrial Production Methods

Industrial production of (Rac)-Hexestrol-d6 would likely follow similar methods to those used in laboratory synthesis but on a larger scale. This might involve the use of specialized equipment to handle deuterium gas and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Hexestrol-d6 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to more saturated compounds.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

(Rac)-Hexestrol-d6 has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding metabolic processes and enzyme interactions.

    Medicine: Investigated for its potential effects on estrogen receptors and related pathways.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of (Rac)-Hexestrol-d6 involves its interaction with estrogen receptors. The deuterium atoms in the compound provide stability and allow for detailed study of its binding and activity at the molecular level. This helps in understanding the pathways and targets involved in its effects.

Comparison with Similar Compounds

Similar Compounds

    Hexestrol: The non-deuterated form of (Rac)-Hexestrol-d6.

    Diethylstilbestrol: Another synthetic estrogen with similar properties.

    Estradiol: A natural estrogen with comparable biological activity.

Uniqueness

(Rac)-Hexestrol-d6 is unique due to its deuterium content, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required.

Properties

Molecular Formula

C18H22O2

Molecular Weight

276.4 g/mol

IUPAC Name

4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2,17D,18D

InChI Key

PBBGSZCBWVPOOL-WQNCLESNSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])(C1=CC=C(C=C1)O)C([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Origin of Product

United States

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